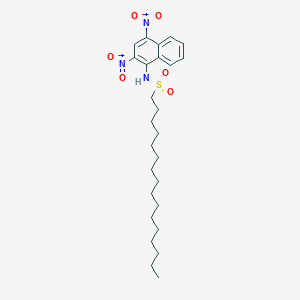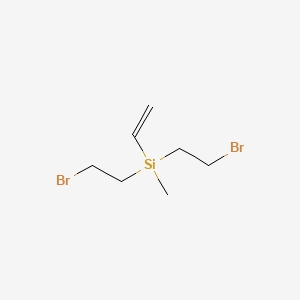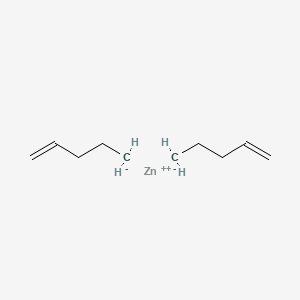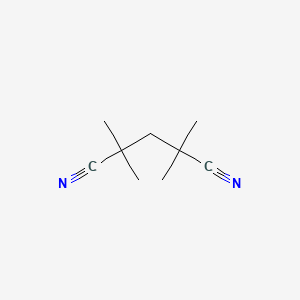![molecular formula C6H7Cl2F4NO6 B14662792 [2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid CAS No. 51125-49-6](/img/structure/B14662792.png)
[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid is a complex chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of chloro and difluoromethyl groups attached to a dioxolane ring, along with a methanol moiety and nitric acid. Its multifaceted nature makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid typically involves multiple steps, starting with the preparation of the dioxolane ring. This can be achieved through the reaction of chloroacetaldehyde with difluoromethyl ketone under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the chloro and difluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid involves its interaction with molecular targets and pathways in biological systems. The chloro and difluoromethyl groups play a crucial role in its reactivity and interactions with enzymes and receptors. The compound’s effects are mediated through its ability to form stable complexes and undergo specific chemical transformations within biological environments.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other dioxolane derivatives with chloro and difluoromethyl groups, such as:
- [2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol
- [2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]ethanol
Uniqueness
What sets [2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid apart is its combination of functional groups and the presence of nitric acid, which imparts unique chemical and biological properties
Propiedades
Número CAS |
51125-49-6 |
|---|---|
Fórmula molecular |
C6H7Cl2F4NO6 |
Peso molecular |
336.02 g/mol |
Nombre IUPAC |
[2,2-bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid |
InChI |
InChI=1S/C6H6Cl2F4O3.HNO3/c7-5(9,10)4(6(8,11)12)14-2-3(1-13)15-4;2-1(3)4/h3,13H,1-2H2;(H,2,3,4) |
Clave InChI |
IBUFOBNCLYLKHE-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(O1)(C(F)(F)Cl)C(F)(F)Cl)CO.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


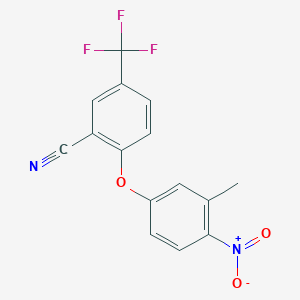
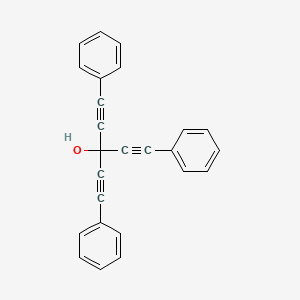
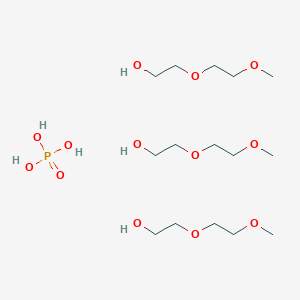
![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)
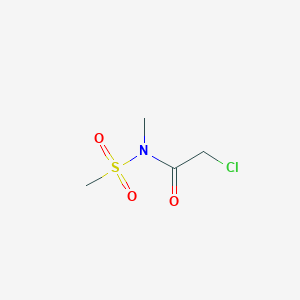
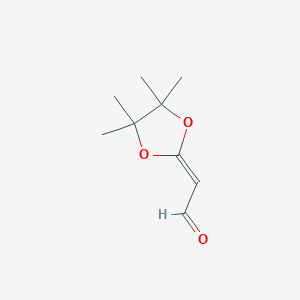
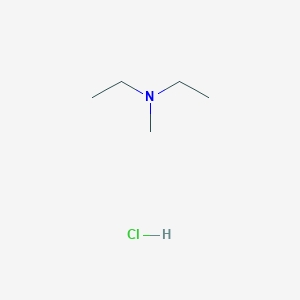
![7H-pyrrolo[3,4-g]quinoxaline](/img/structure/B14662750.png)

![Carbonic acid, 2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethyl ethyl ester](/img/structure/B14662760.png)
